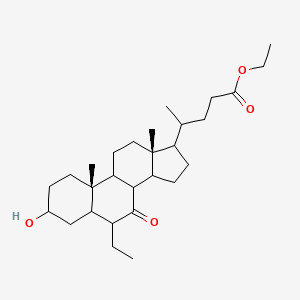
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester is a complex organic compound with a unique structure. It belongs to the class of bile acids and derivatives, which are crucial for various biological processes. This compound is characterized by its specific stereochemistry and functional groups, making it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester typically involves multiple steps, starting from readily available precursors. One common method involves the oxidation of chenodeoxycholic acid to introduce the 7-oxo group, followed by esterification to form the ethyl ester derivative . The reaction conditions often include the use of oxidizing agents such as sodium bromate and sulfuric acid, and the esterification is typically carried out using ethanol in the presence of an acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for higher yields and purity. The process involves controlled oxidation and esterification steps, with careful monitoring of reaction conditions to minimize impurities and by-products. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 7-oxo group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated bile acid esters. These derivatives often exhibit different biological activities and properties, making them valuable for further research and applications .
Aplicaciones Científicas De Investigación
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in bile acid metabolism, influencing the synthesis and breakdown of cholesterol and other lipids . The compound’s effects are mediated through binding to nuclear receptors and other proteins, leading to changes in gene expression and cellular function .
Comparación Con Compuestos Similares
Similar Compounds
5,6alpha-epoxy-5alpha-cholestan-3beta-ol: This compound shares a similar steroidal structure but differs in its functional groups and stereochemistry.
Cholesterol: A well-known bile acid derivative with a different set of biological functions and properties.
Oxirane derivatives: These compounds have similar structural features but exhibit different reactivity and applications.
Uniqueness
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to modulate bile acid metabolism and its potential therapeutic applications set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C28H46O4 |
|---|---|
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
ethyl 4-[(10S,13R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C28H46O4/c1-6-19-23-16-18(29)12-14-28(23,5)22-13-15-27(4)20(9-10-21(27)25(22)26(19)31)17(3)8-11-24(30)32-7-2/h17-23,25,29H,6-16H2,1-5H3/t17?,18?,19?,20?,21?,22?,23?,25?,27-,28-/m1/s1 |
Clave InChI |
PRZCLWHVOYRZJL-APDYVAITSA-N |
SMILES isomérico |
CCC1C2CC(CC[C@@]2(C3CC[C@]4(C(C3C1=O)CCC4C(C)CCC(=O)OCC)C)C)O |
SMILES canónico |
CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OCC)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


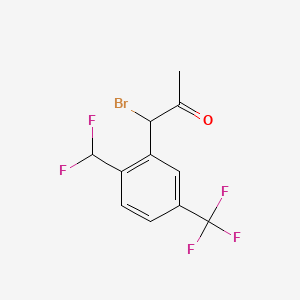
![1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14054972.png)
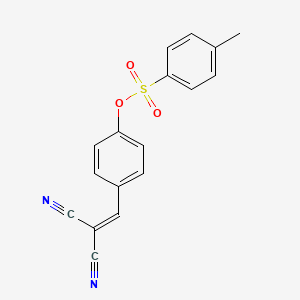



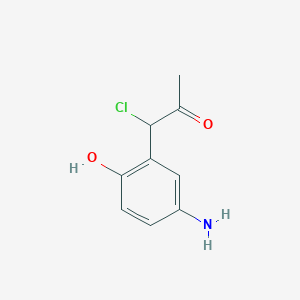
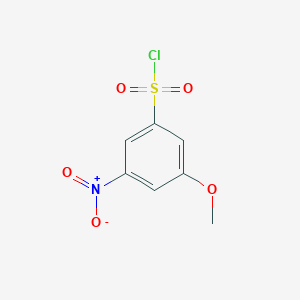
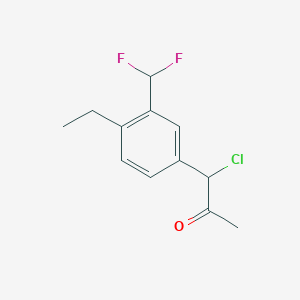
![2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14055030.png)
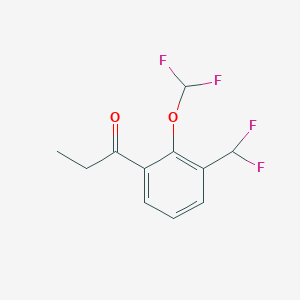
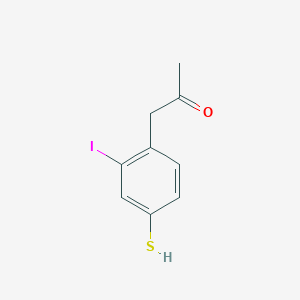
![1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B14055047.png)
![[(2-Phenylmethoxyphenyl)methylideneamino]urea](/img/structure/B14055051.png)
